

The chemical structure and properties of MI-3454

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An In-depth Technical Guide to MI-3454

Abstract

MI-3454 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia 1 (MLL1). This interaction is a critical dependency in acute leukemias characterized by MLL1 gene rearrangements or mutations in the Nucleophosmin 1 (NPM1) gene. MI-3454 disrupts the oncogenic activity of MLL1 fusion proteins, leading to the downregulation of key target genes, cell differentiation, and potent anti-leukemic activity. This document provides a comprehensive overview of the chemical structure, mechanism of action, biological properties, and key experimental data for MI-3454.

Chemical Structure and Properties

MI-3454 was developed through the optimization of earlier menin-MLL1 inhibitors, resulting in a compound with sub-nanomolar potency and favorable drug-like properties.[1][2] Its chemical structure and key properties are summarized below.



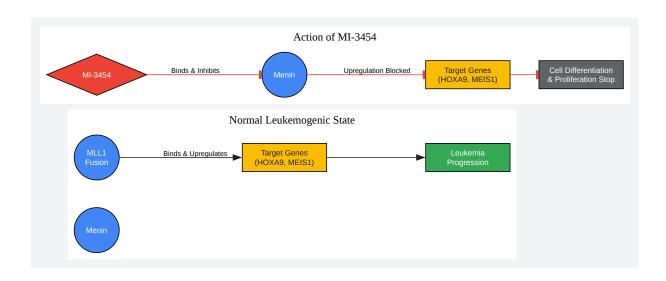
Property	Value	Reference
Chemical Structure	MI-3454 Chemical Structure	[1]
Molecular Formula	C32H35F3N8OS	[3]
Molecular Weight	636.73 g/mol	[3]
CAS Number	2134169-43-8	[3]
Appearance	Light brown to brown solid	[4]
Aqueous Solubility	> 15 μM	[1]
DMSO Solubility	31.25 mg/mL (49.08 mM)	[3]

Mechanism of Action

The interaction between menin and the N-terminus of MLL1 (or MLL1 fusion proteins) is essential for the recruitment of the MLL1 complex to chromatin, where it promotes the expression of leukemogenic genes such as HOXA9 and MEIS1.[1][5] These genes are crucial for maintaining the undifferentiated, proliferative state of leukemia cells.

MI-3454 acts by binding directly to a pocket on the surface of the menin protein that normally accommodates MLL1.[2] This competitive inhibition prevents the formation of the functional menin-MLL1 complex. The disruption of this PPI leads to the eviction of the complex from target gene promoters, resulting in a significant downregulation of their expression.[1][6] This loss of oncogenic signaling induces the leukemic cells to stop proliferating and undergo terminal differentiation.[1][7]





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Caption: Mechanism of MI-3454 Action.

Biological Properties and Quantitative Data In Vitro Activity

MI-3454 demonstrates exceptional potency in biochemical assays and profound antiproliferative effects against human leukemia cell lines harboring MLL1 translocations.[1] It shows high selectivity, with minimal impact on cell lines that do not depend on the menin-MLL1 interaction.[1][6]



Assay Type	Target / Cell Line	Result (IC50 / GI50)	Reference
Biochemical Assay	Menin-MLL1 Interaction	IC ₅₀ = 0.51 nM	[3][4][6]
Cell Viability	MV-4-11 (MLL-AF4)	GI ₅₀ = 7-27 nM	[1][6]
MOLM-13 (MLL-AF9)	GI50 = 7-27 nM	[1][6]	
KOPN-8 (MLL-ENL)	GI ₅₀ = 7-27 nM	[1][6]	_
SEM (MLL-AF4)	GI50 = 7-27 nM	[1][6]	_
RS4-11 (MLL-AF4)	GI50 = 7-27 nM	[1][6]	_
Control Cell Lines (K562, SET2)	> 100-fold less sensitive	[1][6]	_

In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic studies in mice revealed that MI-3454 has high oral exposure and a suitable half-life for in vivo studies.[1][4] It effectively suppresses leukemia progression in multiple xenograft models, including aggressive patient-derived xenograft (PDX) models of both MLL-rearranged and NPM1-mutated AML, leading to complete remissions and prolonged survival.[1] [8]

Parameter	Administration	Value	Reference
T½ (Half-life)	100 mg/kg p.o. (mice)	3.2 hours	[3][4]
15 mg/kg i.v. (mice)	2.4 hours	[4]	
Cmax	100 mg/kg p.o. (mice)	4698 ng/mL	[3][4]
AUC	100 mg/kg p.o. (mice)	32,631 h•ng/mL	[1]
Microsomal Stability (t½)	Human Liver Microsomes	37.1 minutes	[3][4]
Murine Liver Microsomes	20.4 minutes	[3][4]	

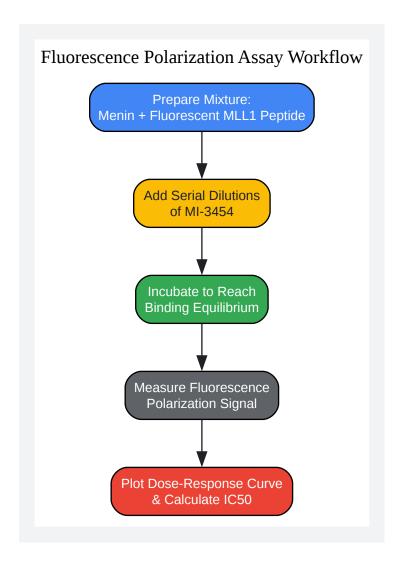


Experimental Protocols Fluorescence Polarization (FP) Competition Assay

This biochemical assay was used to determine the inhibitory potency (IC₅₀) of **MI-3454** on the menin-MLL1 interaction.[1]

- Reagents: Recombinant human menin protein, a fluorescently labeled peptide derived from MLL1 (e.g., MLL1₄₋₄₃).
- Procedure:
 - A fixed concentration of menin and the fluorescent MLL1 peptide are incubated together, allowing them to bind, which results in a high fluorescence polarization signal.
 - Increasing concentrations of MI-3454 are added to the mixture.
 - As MI-3454 competes with the MLL1 peptide for binding to menin, the fluorescent peptide is displaced, causing it to tumble more rapidly in solution.
 - This displacement leads to a dose-dependent decrease in the fluorescence polarization signal.
- Data Analysis: The IC₅₀ value is calculated by fitting the dose-response curve of the polarization signal versus the inhibitor concentration.





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Caption: Workflow for FP Competition Assay.

Cell Viability (MTT) Assay

This cell-based assay was used to determine the concentration of MI-3454 that causes 50% inhibition of cell growth (GI₅₀).[1][9]

- Cell Seeding: Leukemia cell lines (e.g., MV-4-11, MOLM-13) are seeded into 96-well plates at a predetermined density.
- Treatment: Cells are treated with a range of concentrations of **MI-3454** (e.g., 0.001 to 10 μ M) or a vehicle control (DMSO).



- Incubation: The plates are incubated for an extended period (typically 7 days) to allow for effects on cell proliferation.
- MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- Measurement: The absorbance of the resulting purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: Absorbance values are normalized to the vehicle-treated control cells to determine the percentage of growth inhibition. The GI₅₀ is calculated from the resulting doseresponse curve.[9]

Quantitative Real-Time PCR (qRT-PCR)

This technique was used to quantify the effect of MI-3454 on the expression of MLL1 target genes.[1][7]

- Cell Treatment: Leukemia cells (e.g., MV-4-11) are treated with a fixed concentration of MI-3454 (e.g., 50 nM) or DMSO for a set time (e.g., 6 days).
- RNA Extraction: Total RNA is isolated from the treated cells using a standard extraction kit.
- cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
- PCR Amplification: The cDNA is used as a template in a PCR reaction with specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., HPRT1) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
- Data Acquisition: A real-time PCR machine monitors the fluorescence intensity during amplification. The cycle threshold (Ct) value is determined for each gene.



 Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and referencing to the DMSO-treated control cells.[7]

Conclusion

MI-3454 is a best-in-class menin-MLL1 inhibitor with a compelling preclinical profile. Its high potency, oral bioavailability, and profound efficacy in relevant leukemia models underscore its potential as a targeted therapy for patients with MLL1-rearranged and NPM1-mutated acute leukemias.[1][7] The identification of MEIS1 as a pharmacodynamic biomarker further supports its pathway-specific mechanism of action and provides a valuable tool for its clinical development.[1] These findings provide a strong rationale for the translation of menin-MLL1 inhibitors like MI-3454 into clinical trials.

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